molecular formula C24H14BrN3O4 B11551142 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11551142
M. Wt: 488.3 g/mol
InChI Key: PDHCVBKTVQLRGF-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that features a bromine atom, a naphthalene ring, a benzoxazole moiety, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and naphthalene moieties.

    Reduction: Reduction of the nitro group to an amine is possible using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s structure allows it to intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[2-(pyridin-2-yl)imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-(quinolin-2-yl)imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-(benzothiazol-2-yl)imino}methyl]phenol

Uniqueness

Compared to similar compounds, 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C24H14BrN3O4

Molecular Weight

488.3 g/mol

IUPAC Name

4-bromo-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C24H14BrN3O4/c25-18-10-17(23(29)21(11-18)28(30)31)13-26-19-7-8-22-20(12-19)27-24(32-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-13,29H

InChI Key

PDHCVBKTVQLRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Br)[N+](=O)[O-])O

Origin of Product

United States

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